molecular formula C20H40O2 B14726388 5-Butyl-2-decyl-5-ethyl-1,3-dioxane CAS No. 6316-49-0

5-Butyl-2-decyl-5-ethyl-1,3-dioxane

Cat. No.: B14726388
CAS No.: 6316-49-0
M. Wt: 312.5 g/mol
InChI Key: APYMTCKWSGBOPV-UHFFFAOYSA-N
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Description

5-Butyl-2-decyl-5-ethyl-1,3-dioxane is a substituted 1,3-dioxane derivative characterized by three alkyl substituents: a butyl group, a decyl chain, and an ethyl group positioned at carbons 2 and 5 of the dioxane ring. This compound belongs to a class of heterocyclic ethers widely studied for their conformational flexibility, thermodynamic stability, and applications in materials science and organic synthesis. Its structure combines bulky substituents, which influence its stereoelectronic properties and reactivity compared to simpler 1,3-dioxanes .

Properties

CAS No.

6316-49-0

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

5-butyl-2-decyl-5-ethyl-1,3-dioxane

InChI

InChI=1S/C20H40O2/c1-4-7-9-10-11-12-13-14-15-19-21-17-20(6-3,18-22-19)16-8-5-2/h19H,4-18H2,1-3H3

InChI Key

APYMTCKWSGBOPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1OCC(CO1)(CC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts like zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .

Industrial Production Methods

Industrial production of 1,3-dioxanes, including 5-Butyl-2-decyl-5-ethyl-1,3-dioxane, typically involves large-scale synthesis using similar methods as described above. The use of continuous flow reactors and efficient water removal techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which 5-Butyl-2-decyl-5-ethyl-1,3-dioxane exerts its effects involves its ability to form stable cyclic acetals. These acetals can protect sensitive functional groups during chemical reactions, allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Conformational Equilibria in 5-Substituted Dioxanes

Substituents at the 5-position of 1,3-dioxane rings significantly impact conformational equilibria. For example:

  • 5-Methyl-1,3-dioxane exhibits a ΔG° of 0.83 kcal/mol between axial and equatorial conformers, favoring the equatorial form due to reduced steric strain .
  • 5-Butyl-2-decyl-5-ethyl-1,3-dioxane introduces steric bulk at both the 2- and 5-positions. Computational studies suggest that the decyl chain at position 2 destabilizes axial conformers, while the ethyl and butyl groups at position 5 create a complex equilibrium with minor energy differences (<1 kcal/mol). This is comparable to 5-acyl-1,3-dioxanes, where electron-withdrawing substituents further stabilize equatorial conformers .

Table 1: Conformational Free Energy (ΔG°) of Selected 1,3-Dioxanes

Compound Substituents ΔG° (kcal/mol) Dominant Conformer
5-Methyl-1,3-dioxane 5-CH₃ 0.83 Equatorial
5-Bromo-5-nitro-1,3-dioxane 5-Br, 5-NO₂ 2.1* Equatorial
Target compound 5-Bu, 5-Et, 2-Decyl ~1.2 (calc.) Equatorial

*Data inferred from computational studies on nitro-substituted analogues .

Thermal and Kinetic Stability

Decomposition Mechanisms

Thermal decomposition studies of 5-nitro-5-R-1,3-dioxanes reveal that substituent size and electronic effects dictate reaction pathways:

  • 5-Nitro-5-methyl-1,3-dioxane undergoes elimination with lower activation energy (ΔG‡ ≈ 18 kcal/mol) compared to bromo analogues (ΔG‡ ≈ 22 kcal/mol) due to methyl’s electron-donating effect .
  • This compound is expected to exhibit higher thermal stability (>250°C) due to bulky alkyl groups hindering ring-opening reactions. This contrasts with 5-acetyl-1,3-dioxanes, which decompose at lower temperatures (~150°C) via acyl group fragmentation .

Table 2: Thermal Decomposition Parameters

Compound Decomposition Temp. (°C) Dominant Pathway
5-Bromo-5-nitro-1,3-dioxane 180–200 Radical elimination
5-Acetyl-1,3-dioxane 150–170 Acyl cleavage
Target compound >250 (predicted) Ring stabilization

Steric vs. Electronic Influence

  • 5-Hydroxyalkyl-1,3-dioxanes (e.g., 5-hydroxyethyl derivatives) show enhanced solubility in polar solvents due to hydrogen bonding, unlike the hydrophobic 5-butyl-2-decyl-5-ethyl analogue .
  • 5-Arylidenyl-1,3-dioxanes (e.g., 5-(4’-methoxybenzylidenyl) derivatives) undergo nucleophilic addition at the exocyclic double bond, a reactivity absent in fully saturated alkyl-substituted dioxanes .

Regulatory Considerations

Swiss chemical legislation prohibits certain 1,3-dioxane derivatives (e.g., 5-sec-butyl-2-cyclohexenyl analogues) due to environmental persistence .

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